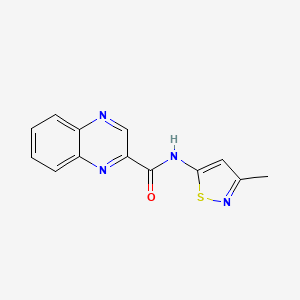![molecular formula C17H11FO3 B2867847 2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate CAS No. 477857-49-1](/img/structure/B2867847.png)
2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro[1,1’-biphenyl]-4-yl 2-furoate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom on one of the phenyl rings and a furoate ester group attached to the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro[1,1’-biphenyl]-4-yl 2-furoate typically involves the following steps:
Formation of 2-Fluoro[1,1’-biphenyl]: This can be achieved through the fluorination of biphenyl using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Esterification Reaction: The 2-Fluoro[1,1’-biphenyl] is then reacted with furoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furoate ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro[1,1’-biphenyl]-4-yl 2-furoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro[1,1’-biphenyl]-4-yl 2-furoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target.
Comparación Con Compuestos Similares
2-Fluoro[1,1’-biphenyl]: Lacks the furoate ester group but shares the fluorinated biphenyl structure.
4-Fluoro[1,1’-biphenyl]: Similar structure but with the fluorine atom on the para position.
2,2’-Difluoro[1,1’-biphenyl]: Contains two fluorine atoms on the biphenyl rings.
Uniqueness: 2-Fluoro[1,1’-biphenyl]-4-yl 2-furoate is unique due to the combination of the fluorinated biphenyl core and the furoate ester group, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
(3-fluoro-4-phenylphenyl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO3/c18-15-11-13(21-17(19)16-7-4-10-20-16)8-9-14(15)12-5-2-1-3-6-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSSEWIGYRODMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(=O)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(2-chlorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid](/img/structure/B2867776.png)

![1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B2867780.png)




